Rigid Aromatic Core Reduces Final Photopolymerization Conversion by >40% Absolute at 40°C Relative to Flexible TEGDVE
In an isothermal photopolymerization study using a diphenyl iodonium salt photoinitiator, BVEBT—the rigid terephthalate-containing divinyl ether—achieved substantially lower final conversions than flexible triethylene glycol divinyl ether (TEGDVE) under identical curing conditions. This difference arises from the restricted molecular mobility imposed by the aromatic core during network formation [1].
| Evidence Dimension | Final photopolymerization conversion (isothermal, cationic) |
|---|---|
| Target Compound Data | BVEBT: ~20% (at 40°C) |
| Comparator Or Baseline | TEGDVE: 30% (at 40°C); 70% (at 80°C) |
| Quantified Difference | >40% absolute reduction in conversion at 40°C; TEGDVE reaches 70% at 80°C while BVEBT remains substantially lower |
| Conditions | Isothermal photopolymerization with diphenyl iodonium salt photoinitiator and thioxanthenone photosensitizer; temperature range 40–80°C |
Why This Matters
Lower conversion translates to lower crosslink density, which directly dictates the mechanical modulus and solvent resistance of the final cured coating or film.
- [1] Chen S, Cook WD, Chen F. Thermal and photopolymerization of divinyl ethers using an iodonium initiator: the effect of temperature. Polymer International. 2007;56(11):1423-1431. View Source
